1,7-Dihydro-6H-purine-6-selone
Overview
Description
1,7-Dihydro-6H-purine-6-selone (DHP6S) is a cyclic purine derivative that has been studied for its potential applications in the pharmaceutical, medical, and industrial fields. DHP6S is a highly versatile compound with a wide range of applications and potential uses in the scientific and medical community.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 1,7-Dihydro-6H-purine-6-selone involves the conversion of a purine derivative to the corresponding selone via a selenium dioxide oxidation reaction.
Starting Materials
6-chloropurine, selenium dioxide, acetic acid, wate
Reaction
6-chloropurine is reacted with selenium dioxide in the presence of acetic acid and water to yield 1,7-Dihydro-6H-purine-6-selone., The reaction is carried out under reflux conditions for several hours., The product is then isolated and purified using standard techniques such as recrystallization or column chromatography.
Scientific Research Applications
1,7-Dihydro-6H-purine-6-selone has been investigated for its potential applications in the pharmaceutical and medical fields. It has been studied for its possible use as an anticonvulsant, an anti-inflammatory agent, an anti-cancer agent, and a potential therapeutic agent for Alzheimer’s disease. Additionally, 1,7-Dihydro-6H-purine-6-selone has been studied for its potential use in the industrial field as a corrosion inhibitor.
Mechanism Of Action
The exact mechanism of action of 1,7-Dihydro-6H-purine-6-selone is not yet fully understood. However, it has been suggested that 1,7-Dihydro-6H-purine-6-selone may act as a modulator of intracellular signaling pathways, as well as a modulator of the expression of certain genes. Additionally, it has been suggested that 1,7-Dihydro-6H-purine-6-selone may act as an antioxidant and an anti-inflammatory agent.
Biochemical And Physiological Effects
1,7-Dihydro-6H-purine-6-selone has been shown to have several biochemical and physiological effects. In animal models, 1,7-Dihydro-6H-purine-6-selone has been shown to reduce inflammation, reduce oxidative damage, and modulate the expression of certain genes. Additionally, 1,7-Dihydro-6H-purine-6-selone has been shown to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter.
Advantages And Limitations For Lab Experiments
1,7-Dihydro-6H-purine-6-selone has several advantages and limitations for use in laboratory experiments. One advantage is that it is a highly versatile compound, with a wide range of potential uses. Additionally, 1,7-Dihydro-6H-purine-6-selone is a relatively inexpensive compound, making it an attractive option for laboratory experiments. However, 1,7-Dihydro-6H-purine-6-selone is a relatively unstable compound and can be difficult to work with in laboratory experiments.
Future Directions
Given its potential applications in the pharmaceutical and medical fields, there are a number of potential future directions for 1,7-Dihydro-6H-purine-6-selone. These include further research into its potential use as an anticonvulsant, anti-inflammatory agent, and anti-cancer agent. Additionally, further research could be conducted into its potential use as a therapeutic agent for Alzheimer’s disease, as well as its potential use as a corrosion inhibitor in industrial applications. Finally, further research could be conducted into its mechanism of action and its biochemical and physiological effects.
properties
InChI |
InChI=1S/C5H3N4Se/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H,6,7,8,9) | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYNDYJSYBXGDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC=N2)[Se] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N4Se | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60967145 | |
Record name | 1,7-Dihydro-6H-purine-6-selone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60967145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-Dihydro-6H-purine-6-selone | |
CAS RN |
5270-30-4 | |
Record name | 1,7-Dihydro-6H-purine-6-selone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005270304 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6H-Purine-selone,7-dihydro- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37629 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,7-Dihydro-6H-purine-6-selone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60967145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,7-dihydro-6H-purine-6-selone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.717 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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